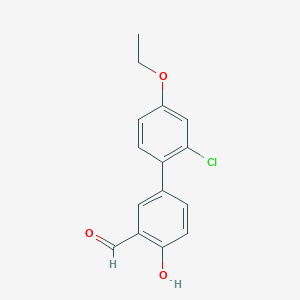
4-(3-Carboxy-4-chlorophenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Carboxy-4-chlorophenyl)-2-formylphenol, 95% (4-CFCF) is an organic compound with a chemical formula of C10H7ClO3. It is a colorless, crystalline solid with a melting point of 145-148°C and a boiling point of 273-277°C. 4-CFCF is a member of the phenolic class of compounds and is used in a variety of applications. It is also known as 4-Chloro-3-carboxy-2-formylphenol, 4-CFCF, and 4-Chloro-3-carboxy-2-formylphenol, 95%.
Aplicaciones Científicas De Investigación
4-CFCF is used in a variety of scientific research applications. It is used as a reagent for the synthesis of other compounds, as a catalyst for the synthesis of polymers, and as a dye for the detection of proteins. It is also used as an inhibitor for the oxidation of polyunsaturated fatty acids and as a reagent for the synthesis of polychlorinated biphenyls (PCBs).
Mecanismo De Acción
4-CFCF is believed to act as a pro-oxidant, meaning that it can increase the rate of oxidation of polyunsaturated fatty acids. This is done by increasing the availability of free radicals, which can then react with the polyunsaturated fatty acids to form oxidized products.
Biochemical and Physiological Effects
4-CFCF has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. It has also been found to inhibit the activity of the enzyme lipoxygenase, which is involved in the production of leukotrienes. In addition, 4-CFCF has been found to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-CFCF in laboratory experiments has several advantages. It is relatively inexpensive and has a high purity of 95%. It is also relatively easy to synthesize and is stable in a wide range of pHs. However, there are also some limitations to using 4-CFCF in laboratory experiments. It is a toxic compound and should be handled with caution. In addition, it can be difficult to obtain in large quantities.
Direcciones Futuras
There are a number of potential future directions for 4-CFCF research. It could be used to study the roles of cyclooxygenase, lipoxygenase, and 5-lipoxygenase in the production of prostaglandins, leukotrienes, and other substances. It could also be used to study the effects of polyunsaturated fatty acid oxidation and the role of free radicals in this process. In addition, it could be used to study the effects of 4-CFCF on cell signaling pathways, gene expression, and other physiological processes. Finally, it could be used to develop new compounds for use in the treatment of diseases such as cancer, diabetes, and cardiovascular disease.
Métodos De Síntesis
4-CFCF is synthesized by the reaction of 4-chlorophenol with formic acid in the presence of a catalyst such as p-toluenesulfonic acid (PTSA). The reaction is typically carried out at a temperature of 80-90°C. The reaction is typically complete within one hour and yields a product with a purity of 95%.
Propiedades
IUPAC Name |
2-chloro-5-(3-formyl-4-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO4/c15-12-3-1-9(6-11(12)14(18)19)8-2-4-13(17)10(5-8)7-16/h1-7,17H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODDIPTUHWOIST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)O)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685327 |
Source


|
| Record name | 4-Chloro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Carboxy-4-chlorophenyl)-2-formylphenol | |
CAS RN |
1261902-90-2 |
Source


|
| Record name | 4-Chloro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378874.png)